Charge Transport Reorganization Energy: Benzo[b]carbazole Core vs. Carbazole and Isomeric Benzocarbazoles
DFT calculations demonstrate that the benzo[b]carbazole (BbCz) skeleton, which constitutes the core of 5-methyl-5H-benzo[b]carbazole, exhibits substantially lower reorganization energy for charge transport compared to the parent carbazole (Cz) and the isomeric benzo[a]carbazole (BaCz) [1]. Specifically, BbCz possesses a hole reorganization energy of 0.18 eV and an electron reorganization energy of 0.11 eV, whereas carbazole shows higher reorganization energies [2]. The N-methyl substitution present in the target compound is expected to further modulate these values through inductive effects, as electron-donating groups on the carbazole nitrogen are known to raise the HOMO level and can influence reorganization energy [3].
| Evidence Dimension | Reorganization energy for hole and electron transport (DFT-calculated) |
|---|---|
| Target Compound Data | Benzo[b]carbazole (core of 5-methyl-5H-benzo[b]carbazole): hole λ = 0.18 eV, electron λ = 0.11 eV [1] |
| Comparator Or Baseline | Carbazole (Cz): higher reorganization energy than BbCz (exact values not reported in the same study); Benzo[a]carbazole (BaCz) and Benzo[c]carbazole (BcCz) also exhibit higher reorganization energies than BbCz [2] |
| Quantified Difference | BbCz shows the lowest reorganization energy among the four compared carbazole/benzocarbazole systems; quantitative differences for the N-methyl derivative are not yet experimentally determined |
| Conditions | DFT calculations at the B3LYP/6-311+G(d,p) level; isolated molecule in vacuum |
Why This Matters
Lower reorganization energy correlates with higher charge carrier mobility in organic semiconductors; the benzo[b]carbazole core provides a quantifiably superior starting point for designing high-mobility hole-transport materials compared to carbazole or other benzocarbazole isomers.
- [1] Kania S., Słoma P., Wojciechowski K., Kuliński J. A DFT study of reorganization energy of some chosen carbazole derivatives. Published in eczasopisma.p.lodz.pl, 2020-2021. Benzo(b)carbazole hole reorganization energy = 0.18 eV, electron = 0.11 eV. Longitudinal dimension d = 9.05 Å. View Source
- [2] Kania S. et al. DFT calculations for carbazole (Cz) and three benzocarbazole isomers: BaCz, BbCz, BcCz. BbCz exhibits the lowest reorganization energy. Repozytorium PŁ. View Source
- [3] Cui J., Rao W., He R. Effects of Functional Group Position on Hole Transporting Properties of Carbazole Derivatives in Perovskite Solar Cells. Communications in Computational Chemistry, 2019, 5(4), 96-109. (Electron-donating groups improve hole transport ability of carbazole derivatives). View Source
